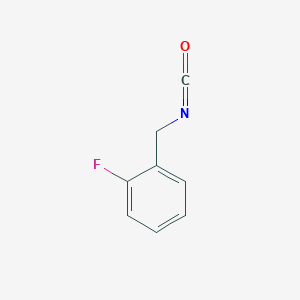

2-Fluorobenzyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-2-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKESSRSRKDVNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349199 | |

| Record name | 2-Fluorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132740-44-4 | |

| Record name | 1-Fluoro-2-(isocyanatomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132740-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2-(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of 2-Fluorobenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzyl isocyanate (C₈H₆FNO) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 2-fluorobenzyl moiety into various molecular scaffolds.[1] The presence of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in the design of novel therapeutic agents.[2] This guide will explore the most common and effective methods for the preparation and subsequent purification of this important synthetic intermediate.

Core Synthetic Strategies

The synthesis of this compound can be approached through several established routes, each with its own set of advantages and considerations. The primary methods involve either the direct phosgenation of 2-fluorobenzylamine or phosgene-free alternatives such as the Curtius and Hofmann rearrangements.

Phosgenation of 2-Fluorobenzylamine

The reaction of a primary amine with phosgene or a phosgene equivalent is a traditional and highly efficient method for the synthesis of isocyanates.[1][3] This approach involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of phosgene (or its less hazardous surrogate, triphosgene), followed by elimination of hydrogen chloride.

Causality Behind Experimental Choices: The use of a phosgene equivalent like triphosgene is often preferred in a laboratory setting to mitigate the extreme toxicity and handling difficulties associated with phosgene gas.[4][5] The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane, to prevent side reactions. A non-nucleophilic base, like triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[4]

Caption: Phosgenation of 2-Fluorobenzylamine Workflow.

Experimental Protocol: Phosgenation using Triphosgene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluorobenzylamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30 minutes.

-

Base Addition: Following the addition of the triphosgene solution, add a solution of triethylamine (2.2 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate sequentially with dilute hydrochloric acid, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Phosgene-Free Synthesis: The Curtius Rearrangement

The Curtius rearrangement is a powerful phosgene-free method for the synthesis of isocyanates from carboxylic acids.[6][7][8] The reaction proceeds through an acyl azide intermediate, which upon thermal or photochemical rearrangement, eliminates nitrogen gas to form the isocyanate.[6]

Causality Behind Experimental Choices: This method avoids the use of highly toxic phosgene. The starting material, 2-fluorophenylacetic acid, is readily available. The conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride is a standard and efficient transformation.[6] The subsequent reaction with an azide source, such as sodium azide, forms the key acyl azide intermediate. The thermal rearrangement is typically performed in an inert, high-boiling solvent to facilitate the controlled decomposition of the acyl azide.

References

- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Curtius Rearrangement [organic-chemistry.org]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to 2-Fluorobenzyl Isocyanate (CAS 132740-44-4)

Welcome to this comprehensive guide on this compound. As a reactive building block, its utility in modern synthetic and medicinal chemistry is both profound and nuanced. This document is crafted not as a mere datasheet, but as a practical manual for the discerning researcher. Our focus extends beyond the "what" and "how" to explore the critical "why"—the causal relationships that govern its reactivity, the rationale behind specific handling procedures, and the strategic considerations for its application in the synthesis of novel bioactive molecules. Herein, you will find a synthesis of established data, field-proven protocols, and the authoritative grounding necessary to employ this versatile reagent with confidence, precision, and safety.

Core Physicochemical & Structural Characteristics

This compound (C₈H₆FNO) is an aromatic isocyanate featuring a fluorine atom at the ortho-position of the benzyl ring.[1][2] This substitution pattern is critical, as the electronegativity and size of the fluorine atom can subtly modulate the electronic properties and conformational preferences of the molecule and its derivatives, a feature of significant interest in drug design for influencing metabolic stability or binding affinity.

Molecular Structure

The fundamental structure consists of a benzyl group, substituted with fluorine at the C2 position of the phenyl ring, and an isocyanate (-N=C=O) functional group attached to the benzylic carbon.

Caption: 2D Structure of this compound.

Key Physical and Chemical Properties

The quantitative properties of this compound are essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 132740-44-4 | [1][3] |

| Molecular Formula | FC₆H₄CH₂NCO | [1][2] |

| Molecular Weight | 151.14 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 202 °C (lit.) | [1][3] |

| Density | 1.18 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.505 (lit.) | [1] |

| Flash Point | 90.56 °C (195.0 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis Pathways and Considerations

While numerous methods exist for isocyanate synthesis, the choice of pathway for this compound often balances yield, purity, safety, and scale.[4] A common laboratory-scale approach involves the phosgenation of the corresponding primary amine, 2-Fluorobenzylamine, using a phosgene equivalent like triphosgene.

Causality in Synthesis: The use of triphosgene over gaseous phosgene is a critical safety and handling decision in a research setting. Triphosgene is a solid, offering easier stoichiometry control and mitigating the risks associated with handling highly toxic phosgene gas. The reaction is typically run in an inert solvent like methylene chloride with a non-nucleophilic base (e.g., saturated sodium bicarbonate in a biphasic system) to neutralize the HCl byproduct, driving the reaction to completion.[5]

Caption: General workflow for the synthesis of this compound.

Alternative "phosgene-free" routes, such as the Curtius rearrangement of a corresponding acyl azide, are also viable and are gaining traction due to improved safety profiles, especially for larger-scale synthesis.[4][6]

Chemical Reactivity: The Electrophilic Hub

The isocyanate functional group is a potent electrophile, making it a cornerstone for forming key linkages in drug molecules. Its reactivity is dominated by the susceptibility of the central carbon atom to nucleophilic attack.

Caption: Reactivity of this compound with common nucleophiles.

-

Reaction with Amines: This is arguably the most common application. The reaction with primary or secondary amines is typically rapid and exothermic, yielding highly stable substituted ureas. This reaction is fundamental to building diverse chemical libraries for high-throughput screening in drug discovery.

-

Reaction with Alcohols: In the presence of a catalyst (often a tertiary amine or a tin compound), this compound reacts with alcohols to form carbamates (urethanes). This linkage is also prevalent in pharmaceuticals and polymers.

-

Reaction with Water: Isocyanates are moisture-sensitive. They react with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield the corresponding primary amine (2-Fluorobenzylamine) and carbon dioxide gas. This is a critical consideration for storage and handling, as pressure can build up in sealed containers due to CO₂ evolution.[7]

Applications in Drug Discovery and Development

The strategic incorporation of the 2-fluorobenzyl moiety via an isocyanate linker is a powerful tool for medicinal chemists.

-

Scaffold Decoration and Library Synthesis: The primary use of this compound is as a versatile reagent for decorating molecular scaffolds. Its reliable reactivity allows for the rapid generation of large libraries of urea or carbamate derivatives from a common core containing an amine or alcohol. This enables extensive exploration of structure-activity relationships (SAR).[8]

-

Modulation of Pharmacokinetic Properties: The 2-fluoro substituent is not merely an inert placeholder. It can significantly influence a molecule's properties:

-

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism (a "metabolic block"), potentially increasing the half-life of a drug candidate.

-

Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity and potency.

-

Lipophilicity: Fluorine substitution generally increases lipophilicity, which can affect cell permeability, distribution, and overall pharmacokinetic profile.

-

-

Bioactive Molecule Synthesis: This reagent is a building block in the synthesis of various classes of bioactive molecules, including enzyme inhibitors, receptor agonists/antagonists, and antibacterial agents.[9][10] For example, isocyanides and isocyanates are used to generate diverse heterocyclic structures with potential pharmacological activities.[11][12]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is paramount before its use in synthesis.

-

Chromatographic Methods: Due to the high reactivity of the isocyanate group, direct analysis by HPLC or GC can be challenging. A common strategy involves derivatization. For instance, reacting an aliquot of the material with a nucleophile like dibutylamine or 1-(9-anthracenylmethyl)piperazine (MAP) produces a stable urea derivative that can be easily analyzed by reverse-phase HPLC with UV detection or by GC-MS.[13]

-

Spectroscopic Methods:

-

FTIR (Fourier-Transform Infrared Spectroscopy): This is an excellent technique for confirming the presence of the isocyanate group, which displays a strong, sharp, and highly characteristic absorption band around 2250-2270 cm⁻¹.

-

NMR (Nuclear Magnetic Resonance Spectroscopy): ¹H, ¹³C, and ¹⁹F NMR are used to confirm the overall structure, verify the position of the fluorine atom, and assess purity.

-

-

Titration: The purity (assay) of the isocyanate can be determined by reacting it with an excess of a standard solution of a primary amine (e.g., n-dibutylamine) and then back-titrating the unreacted amine with a standard acid solution.

Safety, Handling, and Storage Protocols

Isocyanates are hazardous compounds requiring strict adherence to safety protocols. They are toxic, sensitizing, and irritant.[14]

Hazard Profile

| Hazard Type | GHS Classification & Statements | Source(s) |

| Acute Toxicity | Acute Tox. 4 (Oral, Dermal, Inhalation) - H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | [1] |

| Irritation | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335): Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [1] |

| Sensitization | Resp. Sens. 1 (H334), Skin Sens. 1 (H317): May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | [1] |

| Target Organs | Respiratory system. | [1] |

Handling and Personal Protective Equipment (PPE)

All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[15][16]

Caption: Essential PPE for handling this compound.

Storage and Incompatibilities

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator at 2-8°C.[1] This minimizes degradation from moisture and prevents unwanted polymerization.

-

Incompatible Materials: Keep away from water, alcohols, amines, strong acids, strong bases, and strong oxidizing agents.[16][17]

Emergency Procedures

-

Spills: Evacuate the area. Absorb the spill with an inert material (sand, sawdust, vermiculite).[15][16] Treat the absorbed material with a decontaminating solution (e.g., a mixture of water, ammonia, and detergent) to neutralize the reactive isocyanate before disposal.[18]

-

First Aid:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15][17]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[16][17]

-

Eye Contact: Rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[15][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[15][17]

-

Appendix: Standard Operating Protocol

Protocol: Synthesis of N-(2-Fluorobenzyl)-N'-(phenyl)urea

This protocol provides a self-validating system for the reaction of this compound with aniline, a representative primary amine.

Objective: To synthesize and purify a model urea derivative to demonstrate the characteristic reactivity of the starting isocyanate.

Materials:

-

This compound (1.51 g, 10.0 mmol)

-

Aniline (0.93 g, 10.0 mmol)

-

Anhydrous Tetrahydrofuran (THF), 50 mL

-

Hexanes, for purification

-

Magnetic stirrer and stir bar

-

Round-bottom flask (100 mL) with septum

-

Syringes and needles

-

Ice-water bath

Methodology:

-

Reactor Setup: Under an inert atmosphere (N₂), add aniline (0.93 g) and anhydrous THF (30 mL) to the 100 mL round-bottom flask. Begin stirring and cool the solution in an ice-water bath.

-

Causality: Anhydrous conditions are crucial to prevent the isocyanate from hydrolyzing. The reaction is cooled initially to control the exotherm.

-

-

Reagent Addition: In a separate, dry vial, dissolve this compound (1.51 g) in anhydrous THF (20 mL). Using a syringe, add this solution dropwise to the stirring aniline solution over 15 minutes.

-

Causality: Dropwise addition ensures the reaction temperature remains controlled, preventing the formation of side products.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Monitoring: Monitor the reaction by TLC (Thin Layer Chromatography) or LC-MS to confirm the consumption of starting materials. A key indicator in FTIR analysis would be the disappearance of the strong isocyanate peak (~2260 cm⁻¹).

-

Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. The product, being a urea, is often poorly soluble and should precipitate.

-

Purification: Cool the concentrated mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold hexanes (2 x 20 mL) to remove any non-polar impurities.

-

Causality: Washing with a non-polar solvent like hexanes removes unreacted starting materials or less polar side products without dissolving the desired urea product.

-

-

Drying & Characterization: Dry the white solid product under vacuum. Determine the yield and characterize by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.

References

- 1. This compound 97 132740-44-4 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. Isocyanate synthesis by substitution [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cdc.gov [cdc.gov]

- 14. Isocyanates - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. Control measures guide - Canada.ca [canada.ca]

Spectroscopic Profile of 2-Fluorobenzyl Isocyanate: An In-depth Technical Guide

Introduction

2-Fluorobenzyl isocyanate is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the dual reactivity of the isocyanate group, which readily undergoes addition reactions with nucleophiles, and the influence of the fluorine substituent on the molecule's electronic properties and metabolic stability. A thorough understanding of its spectroscopic characteristics is paramount for researchers in confirming its synthesis, assessing its purity, and tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific isomer, this guide leverages high-quality predicted data, corroborated by experimental data from its close structural analogs, 4-fluorobenzyl isocyanate and benzyl isocyanate. This comparative approach offers a robust framework for the interpretation of the spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, offering insights into the chemical environment of each nucleus.

A numbering scheme is used for the assignment of NMR signals:

An In-depth Technical Guide to the Solubility of 2-Fluorobenzyl Isocyanate in Organic Solvents

This guide provides a comprehensive analysis of the solubility and reactivity of 2-Fluorobenzyl isocyanate (C₈H₆FNO), a critical reagent in modern synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data points to explain the underlying chemical principles, practical methodologies for solubility determination, and the critical implications of solvent choice in synthetic applications.

Introduction: The Chemical Identity and Significance of this compound

This compound is an aromatic isocyanate featuring a benzyl group substituted with a fluorine atom at the ortho position.[1][2][3] This structure imparts a unique combination of reactivity and physicochemical properties. The highly electrophilic isocyanate group (–N=C=O) is the primary site of reactivity, making it an invaluable building block for the synthesis of ureas, carbamates, and other derivatives.[4][5] These motifs are prevalent in a wide range of pharmaceutically active compounds.[4][6]

Understanding the solubility of this reagent is not merely an academic exercise; it is fundamental to its practical application. Proper solvent selection is paramount for achieving homogenous reaction conditions, controlling reaction rates, minimizing side reactions, and ensuring the successful synthesis of target molecules.[7] This guide will dissect the factors governing its solubility, its notable reactivity with certain solvent classes, and provide a framework for its effective use in the laboratory.

The Core of the Matter: Solubility Profile and Reactivity

The solubility of this compound is dictated by its molecular structure: a moderately polar isocyanate group, a non-polar benzene ring, and an electronegative fluorine atom. The fundamental principle of "like dissolves like" is the primary predictor of its behavior in various organic solvents.[8]

Key Structural Considerations:

-

Isocyanate Group (-NCO): This functional group is highly polar and reactive.

-

Benzene Ring: A bulky, non-polar aromatic system that favors interaction with non-polar or moderately polar solvents.

-

Fluorine Atom: Its electronegativity introduces a dipole moment, slightly increasing the molecule's overall polarity.

However, a critical distinction must be made for isocyanates: dissolution in protic solvents is almost always accompanied by a chemical reaction. The lone pair of electrons on the oxygen or nitrogen of a protic solvent readily attacks the electrophilic carbon of the isocyanate group. Therefore, for synthetic purposes where the isocyanate moiety is intended to react with a specific nucleophile, inert aprotic solvents are almost exclusively used .

Below is a summary of the expected solubility and reactivity of this compound in common organic solvent classes.

Data Presentation: Solubility and Reactivity Overview

| Solvent Class | Representative Solvents | Expected Solubility | Causality and Field Insights |

| Aprotic Polar | Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble / Highly Soluble | These solvents possess sufficient polarity to dissolve the isocyanate without having active protons to react with it.[7] They are the preferred choice for reactions involving isocyanates, as they facilitate a homogenous reaction environment. DMF and DMSO, in particular, can sometimes catalyze the reaction of aromatic isocyanates.[9] |

| Aprotic Non-Polar | Hexane, Toluene, Dichloromethane (DCM), Chloroform | Sparingly Soluble to Soluble | Solubility in these solvents is driven by the non-polar aromatic ring. While hexane may be a poor solvent, toluene and chlorinated solvents like DCM are often suitable for achieving dissolution and running reactions, offering a less polar environment than solvents like THF or DMF. |

| Protic | Water, Methanol, Ethanol, Isopropanol, Amines | Reactive | These solvents will readily react with the isocyanate group. Water hydrolyzes the isocyanate to an unstable carbamic acid, which decomposes to 2-fluorobenzylamine and CO₂.[7] Alcohols and amines will react to form carbamates and ureas, respectively. Therefore, these solvents are generally avoided unless they are the intended reactant. Strict use of anhydrous (dry) solvents is imperative.[7][10] |

Visualization: Solubility & Reactivity Pathways

The following diagram illustrates the decision-making process for solvent selection based on the principles of solubility and reactivity.

Caption: Logical flow for predicting the outcome of mixing this compound with different solvent classes.

Experimental Protocol: Determining Solubility

This section provides a standardized, self-validating methodology for qualitatively and semi-quantitatively assessing the solubility of this compound in a novel or uncharacterized solvent system.

Objective: To determine if the compound is soluble, sparingly soluble, or insoluble/reactive in a given anhydrous solvent at a specific concentration and temperature.

Materials:

-

This compound

-

Anhydrous solvent to be tested

-

Small, dry glass vials (e.g., 4 mL) with caps

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Methodology:

-

Preparation: Ensure all glassware is rigorously dried in an oven and cooled in a desiccator to prevent moisture contamination.[10] All solvent manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the anhydrous test solvent to a labeled, dry vial.

-

Solute Addition: Weigh a specific amount of this compound (e.g., 20 mg for a ~20 mg/mL test). Due to its liquid nature (density ≈ 1.18 g/mL), this is best done by dispensing a target volume (e.g., ~17 µL) and recording the exact mass added.

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds.[8]

-

Observation: Allow the vial to stand for 2-3 minutes and observe the solution against a contrasting background.

-

Soluble: The solution is completely clear and homogenous, with no visible solid particles or liquid droplets.

-

Sparingly Soluble: The solution is hazy, or a significant portion of the compound has dissolved but some undissolved material remains.

-

Insoluble/Immiscible: The compound remains as a distinct separate phase (liquid droplets or solid precipitate).[8]

-

-

Confirmation (for Protic Solvents): If a protic solvent is being tested, the formation of a precipitate (a urea or carbamate) or gas evolution (CO₂) after initial dissolution is a strong indicator of reaction, not simple solubility. This can be confirmed via analytical techniques like TLC or LC-MS to check for the appearance of new products.

-

Documentation: Record the solvent, the exact mass of solute, the volume of solvent, the temperature, and the qualitative observation.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for determining the solubility of this compound.

Safety, Handling, and Storage: A Trustworthiness Pillar

Isocyanates as a class are potent, hazardous chemicals that demand rigorous safety protocols.[11][12] Trustworthy and reproducible science begins with safe laboratory practices.

Health Hazards:

-

Respiratory Sensitization: Isocyanates are potent respiratory sensitizers.[11][13] Inhalation of vapors may cause allergy or asthma-like symptoms, which can become severe and life-threatening with subsequent exposures.[13]

-

Irritation: The compound is an irritant to the skin, eyes, and respiratory tract.[13][14] Direct contact can cause skin irritation, rashes, and blistering.[11][13]

-

Toxicity: this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1]

Mandatory Protective Measures:

-

Ventilation: All handling must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[11][14]

-

Personal Protective Equipment (PPE):

-

Gloves: Chemically resistant gloves (e.g., butyl rubber, not thin latex) are required.[11]

-

Eye Protection: Safety goggles and a face shield must be worn.[2]

-

Respiratory Protection: In case of inadequate ventilation, a supplied-air respirator or an appropriate cartridge respirator (e.g., type ABEK) is necessary.[2][11]

-

Lab Coat: A lab coat must be worn to protect from skin contact.

-

Storage and Handling:

-

Moisture Sensitivity: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen).[5][10] Moisture ingress will degrade the material.

-

Temperature: Store in a cool, designated area, typically refrigerated (2-8°C) as recommended by the supplier.[3]

-

Incompatibilities: Keep away from water, alcohols, amines, strong bases, and strong acids.

Field Application: A Drug Development Case Study

Scenario: A medicinal chemistry team is tasked with synthesizing a library of novel urea compounds as potential inhibitors for a cancer-related kinase. The core synthetic step involves reacting various substituted anilines with this compound.

The Challenge: The chosen aniline starting material is poorly soluble in non-polar solvents like toluene but shows good solubility in THF. The initial reaction attempt in toluene resulted in a heterogeneous slurry, leading to a low yield ( < 20%) and the formation of multiple byproducts.

Analysis & Solution:

-

Causality of Failure: The poor solubility of the aniline in toluene prevented it from being available in the solution phase to react with the isocyanate. The isocyanate, being highly reactive, began to undergo side reactions (e.g., trimerization or reaction with trace moisture) while the desired reaction failed to proceed efficiently.

-

The Role of Solubility Science: By applying the principles outlined in this guide, the senior scientist recommended switching the solvent to anhydrous THF. This compound is known to be highly soluble in THF, as is the aniline substrate.

-

The Outcome: Running the reaction in anhydrous THF under a nitrogen atmosphere resulted in a completely homogenous solution. This allowed for efficient molecular interaction between the two reactants. The reaction proceeded smoothly to completion within hours at room temperature, yielding the desired urea product in >95% purity and an isolated yield of 92%.

This case study demonstrates that a foundational understanding of reagent solubility is not a trivial detail but a cornerstone of successful synthesis, directly impacting yield, purity, and project timelines in a drug development setting.

Conclusion

This compound is a versatile synthetic building block whose effective use is inextricably linked to a thorough understanding of its solubility and reactivity. Its solubility is highest in polar aprotic solvents such as THF, DMF, and acetone, which are the preferred media for its synthetic applications. Conversely, it reacts readily with protic solvents like water and alcohols, a crucial consideration for avoiding side reactions and degradation. Adherence to stringent safety protocols is non-negotiable due to the compound's hazardous nature. By leveraging the principles and methodologies detailed in this guide, researchers can confidently select appropriate solvents, optimize reaction conditions, and safely handle this potent reagent to advance their scientific objectives.

References

- 1. This compound 97 132740-44-4 [sigmaaldrich.com]

- 2. This compound 97 132740-44-4 [sigmaaldrich.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl isocyanate – general description and application [georganics.sk]

- 6. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.ws [chem.ws]

- 9. cris.huji.ac.il [cris.huji.ac.il]

- 10. icheme.org [icheme.org]

- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 12. Isocyanate Risk Assessment: Essential Control Measures [commodious.co.uk]

- 13. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 14. dodtec.com [dodtec.com]

An In-Depth Technical Guide to the Reaction of 2-Fluorobenzyl Isocyanate with Amines

Abstract

The reaction between 2-fluorobenzyl isocyanate and amines to form substituted ureas is a cornerstone of modern synthetic chemistry, with profound implications in drug discovery and materials science. This guide provides an in-depth analysis of the underlying reaction mechanism, explores the nuanced role of the ortho-fluoro substituent, presents detailed experimental protocols, and offers insights into the characterization of the resulting urea products. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to serve as an authoritative resource.

Introduction: Significance in Medicinal Chemistry and Beyond

Isocyanates are highly reactive intermediates characterized by the R−N=C=O functional group.[1] Their reaction with nucleophiles, particularly primary and secondary amines, provides a direct and efficient route to N,N'-disubstituted ureas.[2][3] This transformation is of paramount importance in the pharmaceutical industry, where the urea moiety is a common structural motif in a multitude of therapeutic agents due to its ability to participate in hydrogen bonding, a key interaction for drug-target binding.[4]

This compound, specifically, is a valuable building block. The presence of the fluorine atom at the ortho position of the benzyl ring introduces unique electronic and steric properties that can modulate the reactivity of the isocyanate group and influence the pharmacological profile of the final product.[5] Understanding the intricacies of its reaction with amines is therefore crucial for the rational design and synthesis of novel chemical entities.

The Core Reaction Mechanism: Nucleophilic Addition

The fundamental reaction between this compound and an amine is a nucleophilic addition. The isocyanate group's carbon atom is highly electrophilic due to its position between two electronegative atoms (nitrogen and oxygen), making it susceptible to attack by nucleophiles.[5] Primary and secondary amines, possessing a lone pair of electrons on the nitrogen atom, act as potent nucleophiles in this context.[6]

The reaction proceeds via a concerted or stepwise mechanism, culminating in the formation of a stable urea linkage.

Step 1: Nucleophilic Attack The reaction initiates with the lone pair of the amine's nitrogen atom attacking the electrophilic carbonyl carbon of the isocyanate group.[7]

Step 2: Formation of a Zwitterionic Intermediate This attack leads to the formation of a transient, unstable zwitterionic intermediate. In this intermediate, the nitrogen atom of the amine bears a positive charge, and the oxygen atom of the carbonyl group carries a negative charge.

Step 3: Proton Transfer and Urea Formation A rapid intramolecular or intermolecular proton transfer from the positively charged nitrogen to the negatively charged oxygen occurs. This step neutralizes the charges and results in the formation of the final, stable N-(2-fluorobenzyl)-N'-substituted urea product.

The overall reaction is typically fast and exothermic, often proceeding to completion at room temperature without the need for a catalyst.[8]

Visualization of the Reaction Mechanism

References

- 1. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]

- 8. experts.umn.edu [experts.umn.edu]

2-Fluorobenzyl isocyanate electrophilicity of the isocyanate group

An In-depth Technical Guide to the Electrophilicity of the Isocyanate Group in 2-Fluorobenzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key reagent in synthetic chemistry, prized for the reactivity of its isocyanate functional group. This technical guide provides a detailed examination of the electrophilicity of the isocyanate carbon in this compound, a critical parameter governing its reaction kinetics and synthetic utility. We will dissect the electronic and steric factors contributed by the 2-fluorobenzyl moiety, contrasting its reactivity with related aliphatic and aromatic isocyanates. This document provides field-proven experimental protocols for the synthesis of urea and carbamate derivatives, methods for kinetic analysis, and discusses the compound's application in the synthesis of complex molecules, particularly within the domain of drug discovery.

Introduction: The Isocyanate Functional Group

The isocyanate group (–N=C=O) is a highly valuable functional group in organic synthesis, characterized by the central carbon atom's significant electrophilicity.[1][2] This reactivity makes isocyanates versatile intermediates for the formation of a wide array of stable covalent linkages, including ureas, carbamates, and thiocarbamates, through reactions with nucleophiles.[3] The reactivity of an isocyanate is profoundly influenced by the electronic nature of its substituent (R-group). Electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon and accelerate nucleophilic attack, whereas electron-donating groups have the opposite effect.[3]

This compound (C₈H₆FNO) presents a unique case study in isocyanate reactivity. The presence of a benzyl group, a fluorine atom at the ortho position, and a methylene spacer creates a nuanced electronic environment that dictates its behavior in chemical reactions. This guide aims to provide a comprehensive analysis of these structural contributions to the electrophilicity of the isocyanate group.

Foundational Principles of Isocyanate Reactivity

Electronic Structure of the Isocyanate Group

The reactivity of the isocyanate group stems from its electronic structure. The carbon atom is double-bonded to both a nitrogen and an oxygen atom, creating a cumulene system. Resonance analysis reveals a significant contribution from structures that place a positive charge on the carbon atom, rendering it highly electrophilic and susceptible to attack by nucleophiles.[4]

The general mechanism for the reaction of an isocyanate with a nucleophile (e.g., an amine or alcohol) involves the nucleophilic attack on the electrophilic carbon atom, followed by proton transfer to the nitrogen atom.[2][3]

General Order of Nucleophilicity

The rate of reaction with an isocyanate is highly dependent on the nucleophile. The generally accepted order of reactivity for common nucleophiles is:

Primary Aliphatic Amines > Secondary Amines > Primary Aromatic Amines > Alcohols ≈ Thiols > Water [2]

Reactions with primary amines are typically very rapid and often do not require catalysis.[5][6] In contrast, reactions with alcohols to form carbamates are significantly slower and usually necessitate the use of catalysts, such as tertiary amines or organotin compounds like dibutyltin dilaurate (DBTDL), to proceed at a practical rate.[7][8]

The Electronic Influence of the 2-Fluorobenzyl Substituent

The electrophilicity of the isocyanate in this compound is modulated by the combined effects of the methylene spacer and the 2-fluoro-substituted phenyl ring.

The Role of the Methylene (-CH₂) Spacer

The -CH₂- group between the aromatic ring and the isocyanate nitrogen is critical. It acts as an electronic insulator, preventing direct resonance interaction between the phenyl ring's π-system and the N=C=O group. Consequently, this compound behaves more like an aliphatic isocyanate than an aromatic isocyanate (e.g., phenyl isocyanate). This structural feature is key to its heightened reactivity compared to many aryl isocyanates.

The Dominant Inductive Effect of the Fluorine Atom

Fluorine is the most electronegative element, and its primary influence on the reactivity of this compound is through a potent electron-withdrawing inductive effect (-I).[9] This effect operates through the sigma (σ) bonds, pulling electron density away from the aromatic ring, through the methylene spacer, and ultimately from the isocyanate group. This withdrawal of electron density further increases the partial positive charge on the isocyanate carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.

While fluorine also possesses lone pairs that can participate in a positive resonance effect (+R), donating electron density to the aromatic ring, this effect is largely confined to the ring itself and is significantly attenuated by the insulating methylene group.[10][11] Therefore, the reactivity of the distal isocyanate group is overwhelmingly dictated by the powerful -I effect of the fluorine atom.

References

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 4. poliuretanos.net [poliuretanos.net]

- 5. experts.umn.edu [experts.umn.edu]

- 6. rsc.org [rsc.org]

- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Incorporation of 2-Fluorobenzyl Isocyanate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Building Block

In the landscape of contemporary drug discovery, the pursuit of molecular entities with finely tuned pharmacological profiles is paramount. The strategic incorporation of specific structural motifs can profoundly influence a compound's bioactivity, metabolic stability, and overall druglikeness. Among the versatile reagents available to the medicinal chemist, 2-Fluorobenzyl isocyanate has emerged as a particularly valuable building block. Its unique combination of a reactive isocyanate functional group and the subtle yet impactful presence of an ortho-fluoro substituent on the benzyl ring offers a compelling set of advantages for the synthesis of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, with a focus on its potential to address key challenges in medicinal chemistry. We will delve into the nuanced effects of the ortho-fluoro group on molecular properties and provide practical, field-proven insights into its utilization in the synthesis of ureas and carbamates, key functionalities in a multitude of bioactive compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

| Property | Value | Reference |

| CAS Number | 132740-44-4 | [1] |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 202 °C (lit.) | |

| Density | 1.18 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.505 (lit.) | |

| Storage Temperature | 2-8°C | [1] |

Safety Profile: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator with a suitable filter. It is classified as an acute toxicant (oral, dermal, and inhalation), a skin and eye irritant, and a respiratory and skin sensitizer. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The accessibility of this compound from commercially available starting materials is a key advantage for its widespread use. The most common synthetic routes start from either 2-fluorobenzyl bromide or 2-fluorobenzylamine.

From 2-Fluorobenzyl Bromide

A common laboratory-scale synthesis involves the conversion of 2-fluorobenzyl bromide to the corresponding isocyanate. This can be achieved through a variety of methods, including reaction with a cyanate salt.[3]

Diagram 1: Synthesis from 2-Fluorobenzyl Bromide.

From 2-Fluorobenzylamine

An alternative and widely used method is the phosgenation of 2-fluorobenzylamine. Due to the high toxicity of phosgene gas, safer alternatives like triphosgene or diphosgene are often employed in the laboratory setting.[4]

Diagram 2: Synthesis from 2-Fluorobenzylamine.

The Influence of the Ortho-Fluoro Substituent: A Subtle but Powerful Modulator

The defining feature of this compound is the fluorine atom at the ortho position of the benzyl ring. This seemingly minor modification exerts a profound influence on the molecule's reactivity and the properties of its derivatives.

Electronic Effects

The fluorine atom is highly electronegative and acts as an electron-withdrawing group through the inductive effect. This can influence the electrophilicity of the isocyanate carbon, potentially increasing its reactivity towards nucleophiles.[5] However, this effect can be counterbalanced by the resonance effect, where the lone pairs of the fluorine can donate electron density to the aromatic ring. The interplay of these electronic effects can fine-tune the reactivity of the isocyanate.

Steric Hindrance

The ortho-fluoro group introduces a degree of steric hindrance around the benzylic methylene and the isocyanate functionality.[6] This steric bulk can influence the kinetics of reactions, favoring certain conformations and potentially leading to diastereoselectivity in reactions with chiral nucleophiles.

Modulation of Physicochemical and ADME Properties

In the resulting urea or carbamate derivatives, the 2-fluorobenzyl moiety can significantly impact key drug-like properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism.[7] Furthermore, the introduction of a fluorine atom can modulate lipophilicity (logP), aqueous solubility, and membrane permeability, all critical parameters for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[8][9][10]

Core Reactivity and Synthetic Applications

The primary utility of this compound in medicinal chemistry lies in its efficient and predictable reactions with nucleophiles, primarily amines and alcohols, to form stable urea and carbamate linkages, respectively. These functional groups are prevalent in a vast array of biologically active molecules.

Urea Formation: A Gateway to Bioactive Scaffolds

The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of unsymmetrical ureas.[11][12] This reaction typically proceeds rapidly at room temperature without the need for a catalyst.

Diagram 3: General Scheme for Urea Formation.

Experimental Protocol: Synthesis of a 1-(2-Fluorobenzyl)-3-phenylurea

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: To the stirred solution at room temperature, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise over 5-10 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-(2-Fluorobenzyl)-3-phenylurea.

Carbamate Formation: Introducing a Key Pharmacophore

The reaction of this compound with alcohols or phenols yields carbamates. This reaction is often slower than urea formation and may require heating or the use of a catalyst, such as a tertiary amine (e.g., triethylamine, DABCO) or an organotin compound (e.g., dibutyltin dilaurate).[13][14]

Diagram 4: General Scheme for Carbamate Formation.

Experimental Protocol: Synthesis of O-Phenyl N-(2-Fluorobenzyl)carbamate

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 equivalent) and a catalytic amount of triethylamine (0.1 equivalents) in anhydrous toluene under an inert atmosphere.

-

Addition of Isocyanate: To the stirred solution at room temperature, add this compound (1.1 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, or until TLC analysis indicates the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure O-Phenyl N-(2-Fluorobenzyl)carbamate.

Strategic Applications in Drug Discovery and Development

The unique properties of this compound make it a valuable tool for the synthesis of a variety of therapeutic agents.

Kinase Inhibitors

A significant number of kinase inhibitors feature a urea or carbamate linkage to interact with the hinge region of the kinase domain. The 2-fluorobenzyl group can provide beneficial interactions within the ATP-binding pocket and enhance the overall pharmacological profile of the inhibitor.[15][16][17] The fluorine atom can participate in favorable electrostatic interactions or act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of the molecule.

Antiviral and Anti-inflammatory Agents

The 2-fluorobenzyl moiety has been incorporated into various compounds with antiviral and anti-inflammatory activities.[18][19][20] The metabolic stability conferred by the fluorine atom can lead to improved pharmacokinetic properties, such as a longer half-life, which is often desirable for these therapeutic areas.

Conclusion: A Versatile and Strategic Reagent

This compound is more than just a simple synthon; it is a strategic tool for the medicinal chemist. Its predictable reactivity, coupled with the subtle yet significant influence of the ortho-fluoro substituent, provides a powerful means to generate novel molecular entities with enhanced drug-like properties. The ability to readily synthesize ureas and carbamates, combined with the potential for improved metabolic stability and fine-tuned physicochemical properties, ensures that this compound will continue to be a valuable reagent in the ongoing quest for new and improved therapeutics. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, offering a solid foundation for its effective utilization in the modern drug discovery laboratory.

References

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. Benzyl isocyanate – general description and application [georganics.sk]

- 3. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. SAT-307 Drug-like ADME Profiles and Antimetastatic Properties of Monocarbonyl Curcumin Analogs C66 and B2BrBC with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. benchchem.com [benchchem.com]

- 14. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 17. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluorobenzyl Isocyanate: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Isocyanates

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the incorporation of fluorine atoms into molecular frameworks is a well-established strategy for modulating a compound's physicochemical and biological properties. The unique electronic properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence factors like metabolic stability, lipophilicity, and binding affinity.[1][2] Among the diverse array of fluorine-containing building blocks, 2-Fluorobenzyl isocyanate emerges as a particularly valuable reagent. Its dual functionality, comprising a reactive isocyanate group and a fluorinated aromatic ring, provides a versatile platform for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its diverse applications as a building block in organic synthesis. It is intended to serve as a practical resource for researchers and scientists, offering insights into the causality behind experimental choices and providing detailed protocols for its effective utilization.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| CAS Number | 132740-44-4 |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 202 °C (lit.) |

| Density | 1.18 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.505 (lit.) |

| Flash Point | 90.56 °C (195.0 °F) - closed cup |

| Storage Temperature | 2-8°C |

The isocyanate functional group (-N=C=O) is characterized by its strong absorption in the infrared (IR) spectrum, typically in the region of 2250-2280 cm⁻¹. This distinct spectroscopic handle allows for straightforward monitoring of reactions involving this moiety.

Synthesis of this compound

While commercially available, understanding the synthetic routes to this compound can provide valuable context for its reactivity and potential impurities. The classical and most common industrial synthesis of isocyanates involves the reaction of a primary amine with phosgene or a phosgene equivalent, such as triphosgene.[4]

A general representation of this synthesis is the reaction of 2-fluorobenzylamine with triphosgene in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis of this compound from 2-Fluorobenzylamine

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with a solution of 2-fluorobenzylamine in an inert solvent (e.g., toluene or dichloromethane).

-

Addition of Triphosgene: A solution of triphosgene in the same solvent is added dropwise to the stirred amine solution at a controlled temperature (typically 0 °C to room temperature). A non-nucleophilic base, such as triethylamine, is often added to scavenge the HCl byproduct.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the amine starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure. The crude product is typically purified by vacuum distillation to afford pure this compound.

Alternative, more sustainable methods for isocyanate synthesis that avoid the use of highly toxic phosgene are continuously being developed.[5] These include the Curtius, Hofmann, and Lossen rearrangements of corresponding carboxylic acid derivatives.[4][6][7]

The Core Reactivity: The Isocyanate Functional Group

The synthetic utility of this compound is dominated by the electrophilic nature of the central carbon atom in the isocyanate group (R-N=C=O).[6] This carbon is highly susceptible to nucleophilic attack, leading to the formation of a variety of stable adducts.

This predictable reactivity makes this compound an ideal building block for introducing the 2-fluorobenzyl moiety into a wide range of molecules.

Applications in Organic Synthesis

The versatility of this compound has led to its widespread use in the synthesis of various biologically active compounds and functional materials.

Synthesis of Urea Derivatives

The reaction of this compound with primary or secondary amines is a highly efficient method for the synthesis of unsymmetrical ureas.[4][8][9] Urea motifs are prevalent in many pharmaceutical agents due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[10]

Experimental Protocol: Synthesis of a 2-Fluorobenzyl Urea Derivative

-

Reaction Setup: A solution of the desired amine in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetone) is prepared in a round-bottom flask equipped with a magnetic stirrer.[8]

-

Addition of Isocyanate: this compound (typically 1.0-1.1 equivalents) is added dropwise to the amine solution at room temperature or below.[8] The reaction is often exothermic, and cooling may be necessary for reactive amines.

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting materials.

-

Product Isolation: In many cases, the urea product will precipitate from the reaction mixture upon completion. The solid can be collected by filtration, washed with a cold solvent, and dried. If the product is soluble, standard aqueous work-up and purification by recrystallization or column chromatography can be employed.

Synthesis of Thiourea Derivatives

In a similar fashion to ureas, thioureas can be synthesized from isothiocyanates. While this compound is the primary focus of this guide, it is important to note that the corresponding 2-fluorobenzyl isothiocyanate can be prepared and utilized for the synthesis of thiourea derivatives.[1] These sulfur-containing analogs also exhibit a broad range of biological activities.[11] The general synthetic approach involves the reaction of 2-fluorobenzoyl isothiocyanate with an appropriate amine.[1]

Synthesis of Carbamates (Urethanes)

The reaction of this compound with alcohols or phenols yields carbamates, also known as urethanes.[6] This transformation is fundamental to the production of polyurethanes when diisocyanates and polyols are used. In the context of drug discovery, the carbamate linkage can be employed as a stable alternative to an ester or amide bond.

Safety and Handling

Isocyanates are reactive and potentially hazardous compounds that require careful handling.[12][13]

Key Safety Precautions:

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (chemically resistant), and a lab coat.[12][13]

-

Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids which can decarboxylate to form an amine and carbon dioxide gas.[6] This can lead to pressure build-up in sealed containers. Therefore, it is crucial to store this compound under anhydrous conditions and away from moisture.

-

Inhalation and Skin Contact: Avoid inhalation of vapors and direct contact with skin and eyes.[12][13] Isocyanates are known respiratory and skin sensitizers.[3]

-

Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[12]

Table 2: Hazard Information for this compound [3]

| Hazard Statement | Description |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| H335 | May cause respiratory irritation |

Conclusion

This compound stands out as a highly valuable and versatile building block in organic synthesis. Its predictable reactivity, coupled with the beneficial properties imparted by the 2-fluorobenzyl moiety, makes it an indispensable tool for medicinal chemists and materials scientists. By understanding its fundamental properties, synthesis, and reactivity, researchers can effectively leverage this reagent to construct novel and complex molecules with tailored properties for a wide range of applications, from drug discovery to the development of advanced materials. The protocols and safety information provided in this guide aim to facilitate its safe and efficient use in the laboratory.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. İstanbul Ticaret Üniversitesi Fen Bilimleri Dergisi » Makale » SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES [dergipark.org.tr]

- 3. This compound 97 132740-44-4 [sigmaaldrich.com]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. Isocyanate synthesis by substitution [organic-chemistry.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 10. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

A Guide to the Safe Handling and Storage of 2-Fluorobenzyl Isocyanate

Introduction: Understanding the Reagent

2-Fluorobenzyl isocyanate is a valuable reagent in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the highly reactive isocyanate group (-NCO), which readily participates in addition reactions with nucleophiles such as amines, alcohols, and water to form urea, carbamate, and amine derivatives, respectively. However, this high reactivity is also the source of its significant handling challenges and potential health hazards.

This guide provides a comprehensive overview of the essential precautions and procedures for the safe handling and storage of this compound. It is intended for researchers, chemists, and laboratory personnel who work with this and similar reactive compounds. Adherence to these guidelines is critical not only for personal safety but also for ensuring experimental integrity and reproducibility.

Part 1: Hazard Identification and Risk Assessment

The primary hazards associated with this compound, like most isocyanates, are related to its reactivity and toxicity. A thorough understanding of these risks is the first step in developing safe handling protocols.

1.1. Health Hazards:

Isocyanates are potent sensitizers, meaning initial exposure can lead to a severe allergic reaction upon subsequent contact, even at very low concentrations.[1][2][3]

-

Respiratory Sensitization: Inhalation is a primary exposure route.[1] Exposure to isocyanate vapors or aerosols can lead to respiratory irritation, chest tightness, coughing, and difficulty breathing.[4][5] Repeated exposure can cause occupational asthma, a chronic and potentially debilitating condition.[1][2][5]

-

Dermal Sensitization: Direct skin contact can cause irritation, rashes, and dermatitis.[1][4] More importantly, skin exposure can also lead to respiratory sensitization.[1]

-

Eye Irritation: The compound is a severe eye irritant, and splashes can cause significant damage.[1][6]

-

Acute Toxicity: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7]

1.2. Chemical & Physical Hazards:

-

Reactivity with Water: Isocyanates react exothermically with water, alcohols, amines, and bases.[3][8] The reaction with water is particularly hazardous as it produces an unstable carbamic acid which decomposes to an amine and carbon dioxide (CO2) gas.[3] In a sealed container, this pressure buildup can lead to violent rupture.[3]

-

Combustibility: this compound is a combustible liquid with a flash point of 90.56 °C (195.0 °F).[9]

-

Thermal Decomposition: Heating of isocyanate-containing materials can release toxic gases and vapors, including nitrogen oxides, carbon monoxide, and hydrogen cyanide.[3][10]

Summary of Key Properties and Classifications

| Property | Value | Source |

| CAS Number | 132740-44-4 | [9] |

| Molecular Formula | FC6H4CH2NCO | |

| Molecular Weight | 151.14 g/mol | [9] |

| Boiling Point | 202 °C (lit.) | [9] |

| Density | 1.18 g/mL at 25 °C (lit.) | [9] |

| Flash Point | 90.56 °C / 195.0 °F (closed cup) | [9] |

| Storage Temp. | 2-8°C | [9] |

| Hazard Codes | H302, H312, H332, H315, H317, H319, H334, H335 | [9] |

| Signal Word | Danger | [9] |

Part 2: Engineering and Administrative Controls

The hierarchy of controls dictates that engineering and administrative measures are the primary means of mitigating exposure, with personal protective equipment (PPE) serving as the final barrier.

2.1. Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be conducted in a certified chemical fume hood with a face velocity appropriate for handling toxic chemicals.[8] This is the most critical engineering control for preventing inhalation exposure.

-

Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[8][11]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Proximity to the work area is essential for immediate response to skin or eye contact.[12]

2.2. Administrative Controls:

-

Designated Work Areas: Clearly demarcate areas where isocyanates are handled. Post warning signs indicating the specific hazards.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this reagent. These SOPs should be reviewed and approved by the institution's safety officer.

-

Training: All personnel who will handle isocyanates must receive comprehensive training on their hazards, safe handling procedures, proper use of PPE, and emergency response protocols.[11][13] This training must be documented.

-

Waste Management: Establish clear procedures for the decontamination and disposal of isocyanate-contaminated waste. Never mix isocyanate waste with incompatible materials.

Part 3: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of isocyanates.[14]

-

Hand Protection: Use chemically resistant gloves. Nitrile or butyl rubber gloves are recommended.[4][11][14] Thin latex gloves are not suitable and provide inadequate protection.[13] Always double-glove when handling neat material. Inspect gloves before each use and replace them immediately if signs of degradation appear.

-

Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are required to protect against splashes.[11][14] If a full-face respirator is used, it provides integrated eye and face protection.[13]

-

Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashing, such as transfers of larger quantities, chemical-resistant coveralls or an apron should be worn.[14][15]

-

Respiratory Protection: A properly fitted respirator with organic vapor cartridges is essential.[3][14] For any situation where airborne concentrations may be high or are unknown, such as during a spill cleanup, a supplied-air respirator (e.g., SCBA) is required.[3][10] All respirator users must be part of a formal respiratory protection program that includes fit-testing and training.[11]

Part 4: Handling and Storage Protocols

Strict adherence to established protocols is non-negotiable when working with this compound.

4.1. Storage Requirements:

-

Temperature: Store in a refrigerator at 2-8°C as recommended.[9]

-

Atmosphere: The primary cause of degradation is moisture. Store the reagent under an inert atmosphere (e.g., argon or dry nitrogen). The original container from the supplier is often sealed under inert gas; maintain this condition after first use by backfilling the headspace.

-

Location: Store in a dedicated, well-ventilated, and cool area, separate from incompatible materials such as acids, bases, alcohols, and strong oxidizing agents.[11][12][16]

-

Container Integrity: Ensure containers are tightly sealed when not in use to prevent moisture ingress and vapor escape.[16][17]

Workflow for Safe Handling and Dispensing

Caption: A logical workflow for the safe handling of this compound.

4.2. Detailed Experimental Protocol: Amide Synthesis

This protocol describes a representative small-scale reaction. The causality behind each step is highlighted to reinforce best practices.

-

Objective: Synthesis of N-(4-methoxyphenyl)-N'-(2-fluorobenzyl)urea.

-

Step 1: Preparation (in Fume Hood)

-

Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen. Causality: This removes adsorbed water, which would otherwise consume the isocyanate.

-

Assemble the reaction flask equipped with a magnetic stir bar and a nitrogen inlet adapter.

-

Prepare a separate flask containing a quenching solution (e.g., isopropanol) for contaminated glassware and syringes.

-

-

Step 2: Reagent Addition

-

To the reaction flask, add p-anisidine (1.0 eq) and anhydrous dichloromethane (DCM). Stir under nitrogen until fully dissolved.

-

Remove the this compound bottle from the refrigerator and allow it to warm to room temperature before opening. Causality: This prevents atmospheric moisture from condensing into the cold bottle upon opening.

-

Using a dry, nitrogen-flushed syringe, carefully withdraw the required amount of this compound (1.0 eq).

-

Add the isocyanate dropwise to the stirring solution of the amine in DCM over 5-10 minutes. Causality: A slow, dropwise addition controls the reaction exotherm.

-

-

Step 3: Reaction and Quenching

-

Allow the reaction to stir at room temperature for 2 hours or until TLC/LCMS analysis indicates complete consumption of the starting amine.

-